molecular formula C6H7BrN2O2 B1613603 5-Bromo-3,6-dimethyluracil CAS No. 39968-37-1

5-Bromo-3,6-dimethyluracil

Cat. No. B1613603
CAS RN: 39968-37-1
M. Wt: 219.04 g/mol
InChI Key: AKPATAVUEYOGRE-UHFFFAOYSA-N
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Description

5-Bromo-3,6-dimethyluracil (5-Br-3,6-DMU) is an organic compound that has been studied for its potential applications in biochemistry and physiology. 5-Br-3,6-DMU is a halogenated analog of the naturally occurring uracil, a pyrimidine nucleoside base found in RNA. This compound has been studied for its potential applications in biochemistry and physiology, as well as its use as a synthetic reagent.

Scientific Research Applications

5-Bromo-3,6-dimethyluracil has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the synthesis of nucleic acid analogs, such as 5-bromo-3,6-dimethyluridine. This compound has also been used to study the mechanism of action of enzymes involved in DNA and RNA metabolism. 5-Bromo-3,6-dimethyluracil has also been used as a probe for the study of uracil-DNA glycosylase, an enzyme involved in DNA repair.

Mechanism of Action

The mechanism of action of 5-Bromo-3,6-dimethyluracil is not fully understood. It is believed that the compound interferes with the normal function of uracil-DNA glycosylase, an enzyme involved in DNA repair. This interference is thought to be due to the presence of the bromine atom, which is not found in the natural uracil.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3,6-dimethyluracil have not been extensively studied. It has been suggested that this compound may have an effect on the activity of enzymes involved in DNA and RNA metabolism, but this has yet to be confirmed. Additionally, it is possible that 5-Bromo-3,6-dimethyluracil may have an effect on gene expression, but this has also yet to be investigated.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-3,6-dimethyluracil for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable and has a long shelf life. The main limitation of using 5-Bromo-3,6-dimethyluracil is its lack of specificity, as it is not specific to a particular enzyme or gene.

Future Directions

The potential future directions for the research on 5-Bromo-3,6-dimethyluracil include further investigations into its mechanism of action and its effects on gene expression. Additionally, more research could be done to determine the potential applications of 5-Bromo-3,6-dimethyluracil in biochemistry and physiology. Finally, further research could be done to explore the potential therapeutic applications of this compound.

properties

IUPAC Name

5-bromo-3,6-dimethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(7)5(10)9(2)6(11)8-3/h1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPATAVUEYOGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628579
Record name 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,6-dimethyluracil

CAS RN

39968-37-1
Record name 5-Bromo-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39968-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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